1,2-O-Cyclohexylidene-myo-inositol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

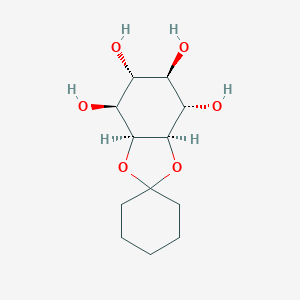

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,2-O-Cyclohexylidene-myo-inositol

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the preparation of biologically significant inositol (B14025) derivatives. The strategic protection of two adjacent hydroxyl groups of myo-inositol makes this compound a versatile building block for the stereocontrolled synthesis of complex molecules involved in cellular signaling, such as inositol phosphates and phosphoinositides.[1][2]

Core Principles of Synthesis

The primary method for synthesizing this compound is the acid-catalyzed condensation of myo-inositol with a cyclohexanone (B45756) equivalent.[1] This reaction leads to the formation of a five-membered cyclic ketal, protecting the hydroxyl groups at the 1 and 2 positions. The reaction is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired product.[1]

Commonly, this synthesis results in a mixture of mono-, di-, and sometimes tri-ketalated products.[1][3] The formation of the mono-ketalated product is often an intermediate step towards the di-substituted product, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, which is also a valuable synthetic intermediate.[1][2] Reaction conditions can be optimized to favor the formation of the mono-substituted product.

Quantitative Data Summary

The following tables summarize key quantitative data for the related and often co-produced 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, which provides a useful reference for researchers.

Table 1: Physical Properties [4]

| Property | Value |

|---|---|

| Melting Point | 154-156 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol (B129727) and ethanol; insoluble in water. |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.45 | t | 1H | H-1 |

| 4.21 | dd | 1H | H-2 |

| 4.05 | t | 1H | H-3 |

| 3.85 | dd | 1H | H-6 |

| 3.65 | t | 1H | H-4 |

| 3.50 | t | 1H | H-5 |

| 2.55 | d | 1H | OH-3 |

| 2.40 | d | 1H | OH-4 |

| 1.75-1.40 | m | 20H | Cyclohexylidene protons |

Experimental Protocols

Protocol 1: General Synthesis of Cyclohexylidene-myo-inositols

This protocol describes a general method for the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent, which can be adapted to favor the mono-substituted product by controlling stoichiometry and reaction time.

-

myo-Inositol

-

1-Ethoxycyclohexene (B74910) (or cyclohexanone dimethyl ketal)[5]

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)[4]

-

Anhydrous Dimethylformamide (DMF)[4]

-

Saturated aqueous sodium bicarbonate solution[4]

-

Ethyl acetate[1]

-

Hexane[1]

-

Brine (saturated aqueous sodium chloride solution)[1]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]

Procedure: [4]

-

In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous DMF.

-

Add 1-ethoxycyclohexene (a slight excess may be used to control the degree of substitution).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

-

Heat the reaction mixture to 95-100 °C with stirring under an inert atmosphere (e.g., nitrogen) for 4-6 hours.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (B92381) (1:1 v/v).[4] The formation of the mono-cyclohexylidene product can be observed relative to the starting material and di-substituted product.

-

Once the desired amount of mono-substituted product is formed, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]

-

Extract the product with ethyl acetate.[1]

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[1][4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product mixture.[4]

Purification:

-

Column Chromatography: The different inositol derivatives can be separated using silica (B1680970) gel column chromatography. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in isolating the this compound.[1]

-

Crystallization: Fractional crystallization can also be employed to separate the isomers, as they often have different solubilities.[3]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of cyclohexylidene-protected myo-inositol derivatives.

Caption: General workflow for the synthesis of this compound.

Phosphoinositide Signaling Pathway

This compound is a precursor to molecules that are fundamental to the phosphoinositide signaling pathway, a critical cascade in cellular communication.

Caption: The Phosphoinositide Signaling Pathway.

References

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-O-Cyclohexylidene-myo-inositol, a mono-protected derivative of myo-inositol. While less extensively studied than its di-substituted counterparts, this molecule serves as a valuable intermediate in the synthesis of complex, biologically active inositol (B14025) derivatives, including inositol phosphates and their analogues. This document details the structure, properties, and general synthetic strategies for this compound. It also explores its potential role in the broader context of phosphoinositide signaling pathways and as a building block in drug discovery and development. Experimental protocols for related compounds and characterization techniques are provided to guide researchers in the field.

Introduction

myo-Inositol, a carbocyclic sugar, is a fundamental component of numerous signaling molecules in eukaryotic cells, playing a critical role in a myriad of cellular processes.[1] The strategic protection of its six hydroxyl groups is a cornerstone of inositol chemistry, enabling the synthesis of specific inositol phosphates and phosphoinositides that are key players in cellular signal transduction.[1] this compound is a selectively protected form of myo-inositol where the vicinal cis-hydroxyl groups at the 1 and 2 positions are masked by a cyclohexylidene ketal. This leaves the remaining four hydroxyl groups available for further chemical modification, making it a potentially useful, though less common, intermediate in synthetic inositol chemistry.

Chemical Structure and Properties

The structure of this compound is characterized by the myo-inositol core in its stable chair conformation with a cyclohexylidene group protecting the 1- and 2-hydroxyls. This protection imparts specific conformational constraints and reactivity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3aR,4S,5R,6R,7S,7aS)-hexahydrospiro[benzo[d][1][2]dioxole-2,1'-cyclohexane]-4,5,6,7-tetraol | [2] |

| CAS Number | 6763-47-9 | [2] |

| Molecular Formula | C₁₂H₂₀O₆ | [2] |

| Molecular Weight | 260.28 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in alcohols; likely insoluble in water. | |

| Storage Temperature | <-15°C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Detailed analysis reported in the literature, but specific peak assignments are not readily available in public domains. A study by Salazar-Pereda et al. provides a comprehensive NMR analysis. | [3] |

| ¹³C NMR | As with ¹H NMR, detailed data is part of specialized literature. | [3] |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 261.13 | |

| Infrared (IR) | Expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretching of the free hydroxyl groups) and absorptions in the 2850-2950 cm⁻¹ region (C-H stretching). | |

| X-Ray Crystallography | The crystal structure has been determined, confirming the connectivity and stereochemistry. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent. This reaction often yields a mixture of mono-, di-, and tri-ketalated products, necessitating careful control of reaction conditions and purification to isolate the desired mono-substituted product.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from general procedures for ketal protection of inositols)

Materials:

-

myo-Inositol

-

Cyclohexanone dimethyl ketal (or cyclohexanone and a dehydrating agent)

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexane, methanol)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of myo-inositol in anhydrous DMF, add a stoichiometric equivalent of cyclohexanone dimethyl ketal.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture with stirring under an inert atmosphere. The reaction temperature and time should be carefully monitored by thin-layer chromatography (TLC) to maximize the formation of the mono-ketalated product.

-

Upon reaching the desired conversion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to separate the desired this compound from unreacted starting material and other isomers.

Role in Signaling Pathways and Drug Development

While specific biological activities of this compound have not been extensively reported, its structural relationship to myo-inositol places it as a key potential intermediate in the synthesis of molecules involved in critical signaling pathways.

The Phosphoinositide Signaling Pathway

myo-Inositol is the precursor to phosphatidylinositol phosphates (PIPs), which are central to the phosphoinositide signaling pathway. This pathway regulates a vast array of cellular processes, including cell growth, proliferation, and apoptosis. The selective protection of the 1,2-hydroxyls in this compound allows for the regioselective modification of the remaining hydroxyl groups to synthesize specific inositol phosphate (B84403) analogues. These analogues can be used as tools to study the enzymes involved in the phosphoinositide pathway or as potential therapeutic agents.

Caption: Role of protected inositols as precursors to signaling pathway modulators.

Applications in Drug Development

The ability to synthesize specific inositol phosphate analogues from intermediates like this compound is crucial for drug development. These analogues can be designed to:

-

Inhibit or activate specific kinases or phosphatases in the phosphoinositide pathway.

-

Act as molecular probes to investigate the function of inositol-binding proteins.

-

Serve as scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer, metabolic disorders, and neurological conditions.[4]

Conclusion

This compound represents a valuable, albeit underutilized, building block in the complex field of inositol chemistry. Its ability to selectively protect the 1,2-diol of myo-inositol provides a strategic advantage for the synthesis of specific, biologically active derivatives. Further research into streamlined synthetic protocols and a deeper exploration of its utility in medicinal chemistry are warranted to fully realize the potential of this versatile intermediate. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of this compound in their scientific endeavors.

References

The Cyclohexylidene Group: A Linchpin in Modern Inositol Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of inositol (B14025) chemistry, the strategic manipulation of its six hydroxyl groups is paramount for the synthesis of complex and biologically significant molecules. The myo-inositol scaffold, in particular, serves as the foundation for a vast array of signaling molecules, including inositol phosphates and phosphoinositides, which govern critical cellular processes.[1][2][3] The cyclohexylidene group, functioning as a robust and versatile protecting group, has emerged as an indispensable tool for chemists navigating the challenges of regioselective functionalization of the inositol ring.[1][4] This technical guide provides an in-depth exploration of the function of the cyclohexylidene group in inositol chemistry, detailing its application, relevant experimental protocols, and its role in the synthesis of key biological effectors.

The Core Function: A Protecting Group with Strategic Advantages

The primary role of the cyclohexylidene group in inositol chemistry is to act as a ketal protecting group, masking specific hydroxyl groups to allow for selective reactions at other positions.[4][5] Typically formed by the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1-ethoxycyclohexene (B74910) or cyclohexanone itself, the cyclohexylidene group preferentially protects vicinal cis-diols.[1][6] This often leads to the formation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, a key intermediate where the hydroxyl groups at the C-3 and C-4 positions remain free for further modification.[1][7]

One of the significant advantages of the cyclohexylidene group over other ketal protecting groups, such as the isopropylidene group, is its greater stability under acidic conditions.[4] Ketals derived from cyclohexanone hydrolyze approximately seven times slower than those from acetone, offering a wider window of compatibility with various synthetic transformations that may require acidic reagents.[4] This enhanced stability can be crucial in multi-step syntheses involving harsh reaction conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of cyclohexylidene-protected inositols, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Property | Value | References |

| Molecular Formula | C₁₈H₂₈O₆ | [7] |

| Molecular Weight | 340.41 g/mol | [1][7] |

| CAS Number | 34711-26-7 | [1][7] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 174-175 °C | [1] |

| Boiling Point | 540.3 ± 50.0 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C | [1][7] |

Table 2: Spectroscopic Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃) | Signals for the protons of the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [1][7] |

| ¹³C NMR | Provides key information for conformational analysis of the carbon framework. | [7] |

Table 3: Comparison of Protecting Groups for myo-Inositol

| Protecting Group | Typical Yield | Selectivity | Stability |

| Cyclohexylidene | 30-35% (as part of an isomeric mixture) | Favors vicinal cis-diols | Generally more stable to acidic hydrolysis than isopropylidene ketals. |

| Isopropylidene | Can be obtained in considerable yields | Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions) | Labile to acid. The trans-4,5-isopropylidene group is more labile and can be selectively deprotected. |

| Benzyl (B1604629) (Bn) | 84-95% for specific hydroxyls in multi-step syntheses | Can be directed by substrate or reagent control | Stable to a wide range of acidic and basic conditions. |

| Silyl (e.g., TBDMS) | Generally high | Can be selective for less hindered hydroxyls | Labile to acid and fluoride (B91410) ions. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. The following are key experimental protocols for the synthesis and manipulation of cyclohexylidene-protected inositols.

Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol is a foundational method for preparing the di-protected inositol intermediate.

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (or cyclohexanone)

-

p-Toluenesulfonic acid (p-TSA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of myo-inositol in DMF and toluene, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[1][4]

-

Heat the mixture at reflux, using a Dean-Stark apparatus to remove water azeotropically.[4][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

-

Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate until the solution is neutral.[4][6]

-

Remove the solvents under reduced pressure.[4]

-

Extract the product with a suitable organic solvent such as ethyl acetate.[6]

-

Wash the combined organic layers with water and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[8]

-

The resulting residue, a mixture of di-O-cyclohexylidene-myo-inositol isomers, can be purified by column chromatography.[4]

Protocol 2: Regioselective Benzylation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol details the selective benzylation at the C-4 position, a common subsequent modification.

Materials:

-

1,2:5,6-Di-O-cyclohexylidene-myo-inositol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in anhydrous THF at 0°C, add sodium hydride (1.1 equivalents) portion-wise.[8]

-

Allow the mixture to stir at 0°C for 30 minutes.[8]

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.[8]

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[8]

-

Carefully quench the reaction with water and extract with ethyl acetate.[8]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[8]

-

Purification by column chromatography provides 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol with a typical yield of 80-85%.[8]

Protocol 3: Deprotection of Cyclohexylidene Ketals

This protocol describes the removal of the cyclohexylidene protecting groups to unveil the hydroxyl groups.

Materials:

-

Cyclohexylidene-protected inositol derivative

-

Trifluoroacetic acid (TFA)

-

Water

Procedure:

-

Dissolve the cyclohexylidene-protected inositol derivative in a mixture of trifluoroacetic acid and water (e.g., 9:1 TFA/H₂O).[2][9]

-

Stir the reaction at room temperature.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully remove the solvent under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

-

The deprotected inositol derivative can be purified by appropriate methods such as recrystallization or chromatography.

Visualizing the Role of Cyclohexylidene in Inositol Chemistry

Diagrams are essential for illustrating the complex relationships and workflows in synthetic and biological chemistry.

Caption: General workflow for the synthesis of inositol derivatives.

Caption: The Phosphatidylinositol Signaling Pathway.

Applications in Drug Development and Chemical Biology

The strategic use of the cyclohexylidene group has been instrumental in the synthesis of a wide range of biologically active inositol derivatives.[1] As a precursor, 1,2:5,6-di-O-cyclohexylidene-myo-inositol allows for the stereocontrolled synthesis of various inositol phosphates and their analogs.[1] These synthetic molecules are invaluable as probes to study the enzymes involved in the phosphoinositide signaling pathway and as potential inhibitors for therapeutic intervention in diseases like cancer and metabolic disorders.[1]

Furthermore, the resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol into its D- and L-enantiomers is a critical step for accessing optically pure derivatives, which are essential for studying the stereospecific interactions within cellular signaling pathways.[7][8] Enzymatic methods, such as lipase-catalyzed acylation or deacylation, have proven effective for this kinetic resolution.[8]

Conclusion

The cyclohexylidene group is a cornerstone of modern inositol chemistry, providing a stable and reliable means of protecting key hydroxyl groups.[1] Its strategic application enables the regioselective functionalization of the myo-inositol core, paving the way for the synthesis of a diverse array of complex and biologically significant molecules.[1][3] The ability to synthesize specific stereoisomers and derivatives from cyclohexylidene-protected intermediates is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics.[1] The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the power of the cyclohexylidene group in their synthetic endeavors.

References

1,2-O-Cyclohexylidene-myo-inositol CAS number lookup

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of biologically significant inositol (B14025) derivatives. This document details its chemical properties, CAS number, and presents relevant information for researchers, scientists, and drug development professionals. Due to the greater prevalence in literature, this guide also includes detailed experimental protocols and signaling pathway information for the closely related and often subsequently synthesized compound, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, which serves as a versatile building block for complex, biologically active molecules.

Core Data for this compound

CAS Number: 6763-47-9[1][2][3][4]

This compound is a protected form of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells.[5] The cyclohexylidene group protects the hydroxyl groups at positions 1 and 2, leaving the other hydroxyl groups available for further chemical modification. This selective protection is a crucial step in the synthesis of specific inositol phosphates and phosphatidylinositols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6763-47-9 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₆ | [1][2][3] |

| Molecular Weight | 260.28 g/mol | [1][3] |

| Synonyms | 1,2-O-Cyclohexylidenemyo-Inositol | [1] |

| Storage Temperature | 4°C or -15°C to <-20°C for long term | [2][3] |

The Versatile Intermediate: 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

While information on the mono-protected inositol is specific, the di-protected form, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, is more extensively characterized and utilized in synthetic chemistry. Its utility lies in the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions, which enables the stereocontrolled synthesis of various inositol derivatives for studies in signal transduction and for the development of novel therapeutics.[5]

Physicochemical Properties of the Di-protected Intermediate

| Property | Value | Reference |

| CAS Number | 34711-26-7 | [6][7] |

| Molecular Formula | C₁₈H₂₈O₆ | [6][7] |

| Molecular Weight | 340.41 g/mol | [6][7] |

| Melting Point | 154-156 °C | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297); sparingly soluble in methanol (B129727) and ethanol (B145695); insoluble in water. | [6] |

Experimental Protocols

The synthesis of myo-inositol derivatives often begins with the creation of a protected form, such as the di-cyclohexylidene derivative.

Synthesis of racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

This protocol involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent.[5][6]

-

Materials :

-

myo-Inositol

-

1-Ethoxycyclohexene (B74910) (or cyclohexanone)

-

p-Toluenesulfonic acid (p-TSA)

-

Dimethylformamide (DMF)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure :

-

To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.[5][6]

-

Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[6]

-

Extract the product with dichloromethane.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solution under reduced pressure.[6]

-

Recrystallize the crude product from hot ethanol to yield the final product as a white crystalline solid.[6]

-

Enzymatic Resolution of (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Optically pure enantiomers are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.[5]

-

Materials :

-

(±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

-

Lipase (B570770) (e.g., from Pseudomonas cepacia)

-

Vinyl acetate

-

Organic solvent (e.g., toluene)

-

-

Procedure :

-

Dissolve the racemic mixture in an appropriate organic solvent.[5]

-

Add vinyl acetate as the acyl donor.[5]

-

Add the lipase to the solution.[5]

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[5]

-

Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[5]

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.[5]

-

The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.[5]

-

The acylated enantiomer can be deacylated to yield the optically pure alcohol.[5]

-

Visualizations

Synthetic Workflow

The general workflow for the synthesis and resolution of the di-protected inositol derivative is a critical process for obtaining enantiomerically pure starting materials.

Caption: Workflow for the Synthesis and Resolution of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Role in Cellular Signaling

Derivatives of myo-inositol are central to the phosphoinositide signaling pathway. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a key starting material for the synthesis of phosphoinositides that participate in this cascade.[6]

Caption: The Phosphoinositide Signaling Pathway.

Applications in Research and Drug Development

Myo-inositol and its derivatives are involved in a multitude of cellular processes, acting as second messengers in signal transduction pathways.[8] The ability to synthesize specific stereoisomers and derivatives from protected inositols is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development.[5] These synthetic derivatives can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway, which is implicated in diseases such as cancer and metabolic disorders.[5]

References

physical appearance of 1,2-O-Cyclohexylidene-myo-inositol

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-myo-inositol: Physicochemical Properties and Synthetic Methodologies

Introduction

This compound is a protected derivative of myo-inositol, the most prevalent stereoisomer of inositol (B14025). myo-Inositol is a fundamental carbocyclic sugar that serves as a structural foundation for numerous signaling molecules in eukaryotic cells, including inositol phosphates and phosphoinositides. The strategic protection of the hydroxyl groups at the 1 and 2 positions of the myo-inositol ring with a cyclohexylidene acetal (B89532) makes this compound a versatile intermediate in the synthesis of more complex, biologically active molecules. This selective protection allows for the specific functionalization of the remaining free hydroxyl groups, facilitating the stereocontrolled synthesis of various inositol derivatives crucial for research in signal transduction and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in significant biochemical pathways.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Its solubility profile indicates that it is soluble in organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate, sparingly soluble in methanol (B129727) and ethanol (B145695), and insoluble in water.[1]

Data Presentation

The quantitative physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆[2][3] |

| Molecular Weight | 260.28 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 154-156 °C[1] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water.[1] |

| Storage Temperature | <-15°C[2] |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 4.19 | dd | H-1 |

| 4.11 | t | H-2 |

| 3.61 | t | H-3 |

| 3.49 | dd | H-4 |

| 3.32 | dd | H-5 |

| 2.85 | d | H-6 |

| 2.59 | d | 3-OH |

| 1.75-1.35 | m | Cyclohexylidene-H |

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 110.8 | C-spiro (cyclohexylidene) |

| 109.5 | C-spiro (cyclohexylidene) |

| 80.8 | C-2 |

| 79.1 | C-1 |

| 78.5 | C-3 |

| 77.2 | C-6 |

| 74.5 | C-5 |

| 72.8 | C-4 |

| 37.4, 36.9, 36.0, 35.8 | Cyclohexylidene-CH₂ |

| 25.0, 24.9, 24.1, 23.9, 23.8, 23.7 | Cyclohexylidene-CH₂ |

Note on IR and Mass Spectrometry Data: While detailed public spectra are not consistently available, the infrared (IR) spectrum is anticipated to exhibit a strong, broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the free hydroxyl groups. Absorptions in the 2850-2950 cm⁻¹ region for C-H stretching are also expected.[1] The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1-ethoxycyclohexene (B74910).[1][4]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve myo-inositol (1 equivalent) in anhydrous DMF.

-

Add 1-ethoxycyclohexene (2.5 equivalents) to the solution.[1]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[1]

-

Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[1]

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).[1]

-

Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.[1]

-

Recrystallize the crude product from hot ethanol to yield this compound as a white crystalline solid.[1]

Role in Signaling Pathways and Synthetic Workflows

myo-Inositol and its phosphorylated derivatives are central to a multitude of cellular processes, acting as second messengers in signal transduction pathways.[5] this compound is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key players in the phosphoinositide signaling pathway.[4] This pathway regulates a vast array of cellular functions, including cell growth, proliferation, differentiation, and apoptosis.[4]

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Role of this compound in the phosphoinositide signaling pathway.

References

Spectroscopic and Synthetic Guide to 1,2-O-Cyclohexylidene-myo-inositol: A Core Intermediate in Inositol Chemistry

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,2-O-Cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant phosphoinositides and other inositol (B14025) derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmacology. While specific, publicly available, detailed spectroscopic data for this compound is limited, this guide leverages data from the closely related and well-characterized 1,2:5,6-Di-O-cyclohexylidene-myo-inositol to provide a robust framework for its synthesis and characterization.

Core Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6763-47-9 |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate (B1210297); sparingly soluble in methanol (B129727) and ethanol (B145695); insoluble in water. |

Table 2: Spectroscopic Data for the Analogous 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

The following data for the di-substituted analog provides an indication of the expected spectral regions for the mono-substituted compound.

¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.41 | t | 4.5 | H-1 |

| 4.19 | dd | 7.5, 4.5 | H-2 |

| 4.11 | t | 7.5 | H-3 |

| 3.61 | t | 8.9 | H-4 |

| 3.49 | dd | 10.0, 8.9 | H-5 |

| 3.32 | dd | 10.0, 7.5 | H-6 |

| 2.85 | d | 4.0 | 3-OH |

| 2.59 | d | 2.5 | 4-OH |

| 1.75-1.35 | m | - | Cyclohexylidene-H |

¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 110.8 | C-spiro (cyclohexylidene) |

| 109.5 | C-spiro (cyclohexylidene) |

| 80.8 | C-2 |

| 79.1 | C-1 |

| 78.5 | C-3 |

| 77.2 | C-6 |

| 74.5 | C-5 |

| 72.8 | C-4 |

| 37.4, 36.9, 36.0, 35.8 | Cyclohexylidene-CH₂ |

| 25.0, 24.9, 24.1, 23.9, 23.8, 23.7 | Cyclohexylidene-CH₂ |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the four free hydroxyl groups, and absorptions in the 2850-2950 cm⁻¹ region for C-H stretching.

Expected Mass Spectrometry Data

The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 260. The fragmentation pattern would be expected to correspond to the loss of water and retro-Diels-Alder reactions of the cyclohexylidene group.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent. Achieving mono-substitution requires careful control of reaction conditions to minimize the formation of di- and tri-substituted products.

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (B74910) or Cyclohexanone

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Dimethylformamide (DMF) or Toluene

-

Ethanol for recrystallization

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve myo-inositol in anhydrous DMF.

-

Add a stoichiometric equivalent or a slight excess of 1-ethoxycyclohexene to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to 95–100°C and stir for a controlled period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon consumption of the starting material and formation of the desired mono-substituted product, cool the reaction mixture to room temperature.

-

Quench the reaction by adding triethylamine to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product will be a mixture of unreacted myo-inositol, the desired this compound, and di-substituted isomers.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the mono-substituted product.

-

The purified product can be further recrystallized from ethanol to yield a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-10 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire spectra on the same instrument, typically requiring a larger number of scans. A spectral width of 0-220 ppm is standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire mass spectra using an electrospray ionization (ESI) source in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Visualizations

The Pivotal Role of Myo-Inositol Derivatives in Cellular Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol, a carbocyclic sugar, and its phosphorylated derivatives, are fundamental to a vast array of cellular signaling pathways, acting as versatile second messengers and docking sites for a multitude of proteins. Their intricate regulation and diverse downstream effects are central to cellular processes ranging from proliferation and growth to apoptosis and metabolic control. This technical guide provides an in-depth exploration of the core signaling pathways involving myo-inositol derivatives, presents key quantitative data, details relevant experimental protocols, and offers visual representations of these complex systems to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways Involving Myo-Inositol Derivatives

The cellular functions of myo-inositol derivatives are primarily orchestrated through two major signaling cascades: the Phospholipase C (PLC)-mediated pathway that generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the Phosphoinositide 3-kinase (PI3K) pathway that produces 3-phosphorylated phosphoinositides.

The Phospholipase C (PLC) / IP3-DAG Signaling Pathway

This pathway is a cornerstone of intracellular calcium signaling.[1][2][3] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated.[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5][6][7]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER).[4][5][6] This binding triggers the opening of calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.[3][5] The resulting increase in intracellular calcium concentration modulates a wide range of cellular processes, including muscle contraction, cell secretion, and gene transcription.[3]

-

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it activates protein kinase C (PKC).[3][5] Activated PKC, in turn, phosphorylates a multitude of substrate proteins, influencing cellular responses such as cell proliferation, differentiation, and apoptosis.[3][5]

The concerted action of IP3-mediated calcium release and DAG-dependent PKC activation allows for a highly coordinated and specific cellular response to external stimuli.

The Phosphoinositide 3-Kinase (PI3K) / Akt Signaling Pathway

The PI3K pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[3][8] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.[8] PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PI(4)P), and phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3-phosphate (PI(3)P), phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), and phosphatidylinositol 3,4,5-trisphosphate (PIP3), respectively.[3]

-

Phosphatidylinositol 3,4,5-trisphosphate (PIP3): PIP3 is the key second messenger in this pathway.[9] It acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[10][11]

-

Akt Activation: The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.[11]

-

Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets to regulate diverse cellular functions, including the inhibition of pro-apoptotic proteins and the activation of proteins involved in protein synthesis and cell growth.[8][11] Dysregulation of the PI3K/Akt pathway is frequently observed in various cancers, making it a prominent target for drug development.[8]

Myo-inositol itself has been shown to influence this pathway, with studies indicating that myo-inositol supplementation can modulate the AMPK/PI3K/AKT signaling pathway.[12][13]

Quantitative Data in Myo-Inositol Signaling

The precise regulation of myo-inositol derivative signaling is dependent on the concentrations of these molecules and the kinetic properties of the enzymes that metabolize them. While extensive quantitative data is often cell-type and context-specific, the following tables summarize some generally accepted values and ranges found in the literature.

| Parameter | Typical Range/Value | Significance | Reference |

| PIP2 Concentration | ~1-10 µM in the inner plasma membrane leaflet | Serves as a crucial substrate for both PLC and PI3K, and its availability can be a rate-limiting step in signaling. | [1] |

| IP3 Concentration (resting) | ~10-100 nM | Low basal levels are maintained to prevent spontaneous Ca2+ release. | [14] |

| IP3 Concentration (stimulated) | Can rise to >1 µM | A rapid and significant increase is necessary to trigger the opening of IP3 receptors on the ER. | [14] |

| Intracellular Ca2+ (resting) | ~100 nM | Tightly regulated low levels are essential for preventing cytotoxicity and maintaining cellular homeostasis. | [3] |

| Intracellular Ca2+ (stimulated) | Can reach 1-10 µM or higher | The amplitude and frequency of Ca2+ oscillations encode information to regulate specific downstream effectors. | [3] |

| PI3K (p110α) Km for ATP | ~50-150 µM | Reflects the enzyme's affinity for its co-substrate, ATP, which is typically non-limiting in the cell. | [8] |

| IP6K Km for ATP | 1.0 - 1.4 mM | This high Km suggests that the activity of IP6K and the production of inositol pyrophosphates are sensitive to cellular ATP levels, linking signaling to the cell's energetic state. | [15] |

Table 1: Concentrations of Key Signaling Molecules

| Enzyme | Substrate | Product | Inhibitors | Significance in Drug Development | Reference |

| Phospholipase C (PLC) | PIP2 | IP3, DAG | U73122 | Targeting PLC could modulate calcium signaling and PKC activation in various diseases. | [16] |

| PI3 Kinase (Class I) | PIP2 | PIP3 | Wortmannin, LY294002 | A major target in cancer therapy due to its role in cell survival and proliferation. | [8][11] |

| PTEN | PIP3 | PIP2 | - | A tumor suppressor; loss of function leads to hyperactivation of the PI3K pathway. | [17] |

| Akt/PKB | Various | Phosphorylated substrates | MK-2206 | A key downstream effector of PI3K, its inhibition is a strategy in cancer treatment. | [18] |

| Inositol Polyphosphate 5-Phosphatases | IP3, PIP2 | IP2, PI(4)P | - | Regulate the termination of IP3 and PIP2 signaling. | [1] |

Table 2: Key Enzymes and Their Properties in Myo-Inositol Signaling

Experimental Protocols for Studying Myo-Inositol Signaling

A variety of experimental techniques are employed to investigate the intricate roles of myo-inositol derivatives in cell signaling.

Analysis of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of different inositol phosphate (B84403) isomers.[14][19][20][21]

Methodology:

-

Metabolic Labeling (Optional): Cells are often incubated with myo-[3H]-inositol or [32P]-orthophosphate to radiolabel the inositol phosphates.[1]

-

Cell Lysis and Extraction: Cells are lysed, and the soluble inositol phosphates are extracted, typically using a perchloric acid or trichloroacetic acid precipitation followed by neutralization.

-

Chromatographic Separation: The extracted inositol phosphates are separated on an anion-exchange HPLC column. A salt gradient (e.g., ammonium (B1175870) phosphate) is used to elute the different phosphorylated species based on their charge.

-

Detection:

-

Radiodetection: If radiolabeled, the eluate is mixed with a scintillant, and the radioactivity is measured.

-

Metal-Dye Detection: For non-radioactive samples, a post-column reaction with a metal-dye complex (e.g., iron-dye) can be used for colorimetric detection.[1]

-

Mass Spectrometry (HPLC-MS): Coupling HPLC with electrospray ionization mass spectrometry (ESI-MS) allows for highly sensitive and specific detection and quantification of inositol phosphates.[19]

-

References

- 1. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. cusabio.com [cusabio.com]

- 4. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 5. Video: IP3/DAG Signaling Pathway [jove.com]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inositol polyphosphate multikinase is a physiologic PI3-kinase that activates Akt/PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoinositides and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Chemopreventive Agent Myoinositol Inhibits Akt and Extracellular Signal-Regulated Kinase in Bronchial Lesions from Heavy Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of myo-inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 15. pnas.org [pnas.org]

- 16. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Inositol Phosphates from 1,2-O-Cyclohexylidene-myo-inositol

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol and its phosphorylated derivatives are integral to a vast array of cellular signaling pathways. As crucial second messengers, myo-inositol phosphates, such as D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), play a pivotal role in regulating intracellular calcium levels, which in turn governs processes from cell proliferation and differentiation to apoptosis.[1] The intricate synthesis of these molecules is of paramount importance for researchers in chemical biology and drug development who aim to create molecular probes, enzyme inhibitors, and potential therapeutic agents targeting the inositol (B14025) phosphate (B84403) signaling network.[1]

This document provides detailed application notes and experimental protocols for the synthesis of myo-inositol phosphates, starting from the readily available 1,2-O-Cyclohexylidene-myo-inositol. This starting material provides a strategic advantage by selectively protecting four of the six hydroxyl groups, leaving the C3 and C4 hydroxyls accessible for initial chemical manipulation.[1] The protocols outlined below describe a comprehensive synthetic route involving protection, phosphorylation, and deprotection steps to yield the desired phosphorylated inositol derivatives.[1]

General Synthetic Strategy

The synthesis of myo-inositol phosphates from 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a multi-step process that necessitates careful control of protecting groups to achieve the desired regioselectivity of phosphorylation.[1] The overall strategy can be divided into the following key stages:

-

Resolution of Enantiomers (Optional): The starting material is a racemic mixture. For the synthesis of optically active myo-inositol phosphates, a resolution step is required.[1] This is often accomplished by derivatization with a chiral auxiliary to form diastereomers that can be separated chromatographically, followed by removal of the auxiliary.[1]

-

Selective Protection: The free hydroxyl groups are selectively protected. For instance, one hydroxyl group can be benzylated, leaving the other available for subsequent reactions. This step is crucial for directing the phosphorylation to specific positions on the inositol ring.[1]

-

Phosphorylation: This step introduces the phosphate moieties at the desired positions.[1]

-

Deprotection: Finally, all protecting groups (e.g., cyclohexylidene and benzyl) are removed to yield the target myo-inositol phosphate.[1] This is typically a two-step process involving hydrogenolysis to remove benzyl (B1604629) ethers and acidic hydrolysis to cleave the cyclohexylidene ketals.[1]

-

Purification: The final product is purified, often using ion-exchange chromatography, to isolate the desired myo-inositol phosphate from reaction byproducts and other isomers.[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol is adapted from the initial step in the synthesis of a derivative, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol.[2]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (B74910) (or cyclohexanone)[2][3]

-

Saturated aqueous sodium bicarbonate solution[3]

-

Ethyl acetate[4]

-

Water[4]

-

Brine[4]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]

Procedure:

-

To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).[3]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[3]

-

Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (e.g., 1:1 v/v).[3]

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.[3][4]

-

Extract the product with ethyl acetate.[4]

-

Wash the combined organic layers with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Recrystallize the crude product from hot ethanol (B145695) to yield 1,2:5,6-di-o-cyclohexylidene-myo-inositol as a white crystalline solid (typical yield: 65-70%).[3]

Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

Optically pure enantiomers of 1,2:5,6-di-O-cyclohexylidene-myo-inositol are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.

Materials:

-

(±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol[2]

-

Lipase (B570770) (e.g., from Pseudomonas cepacia)[2]

-

Vinyl acetate[2]

-

Organic solvent (e.g., toluene)[2]

Procedure:

-

Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.[2]

-

Add vinyl acetate as the acyl donor.[2]

-

Add the lipase to the solution.[2]

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).[2]

-

Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.[2]

-

Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.[2][5]

-

The resulting mixture contains the acylated enantiomer and the unreacted enantiomer, which can be separated by column chromatography.[2]

-

The acylated enantiomer can then be deacylated to yield the optically pure alcohol.[2]

Protocol 3: Selective Benzylation of 1,2:5,6-di-O-cyclohexylidene-myo-inositol

This protocol describes the selective benzylation of one of the free hydroxyl groups of the starting material.[1]

Materials:

-

1,2:5,6-di-O-cyclohexylidene-myo-inositol

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 1,2:5,6-di-O-cyclohexylidene-myo-inositol in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stir the suspension at 0 °C for 30 minutes.[1]

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol.[1]

Protocol 4: Phosphorylation using a Phosphoramidite (B1245037) Reagent

This protocol details the phosphorylation of the remaining free hydroxyl group using a phosphoramidite reagent.[1]

Materials:

-

3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

-

1H-tetrazole

-

Anhydrous Dichloromethane (DCM)

-

Dibenzyl N,N-diisopropylphosphoramidite

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.[1]

-

Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[1]

-

Cool the reaction mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise.[1]

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.[1]

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[1]

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography to yield the fully protected myo-inositol phosphate.[1]

Protocol 5: Deprotection to Yield the Final Inositol Phosphate

This protocol describes the removal of benzyl and cyclohexylidene protecting groups to yield the final product.[1]

Materials:

-

Fully protected myo-inositol phosphate

-

Palladium on carbon (Pd/C)

-

Celite

-

Aqueous trifluoroacetic acid (TFA) or formic acid

-

Dowex 50W-X8 resin (H⁺ form) or other suitable ion-exchange resin[1]

Procedure: Step A: Hydrogenolysis of Benzyl Groups

-

Dissolve the fully protected myo-inositol phosphate in methanol.[1]

-

Add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate).[1]

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.[1]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[1]

-

Concentrate the filtrate under reduced pressure.[1]

Step B: Acidic Hydrolysis of Cyclohexylidene Ketals

-

Dissolve the product from Step A in a mixture of aqueous acid (e.g., 80% TFA or 90% formic acid).

-

Stir the solution at room temperature for 1-2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]

Step C: Purification by Ion-Exchange Chromatography

-

Dissolve the crude product in water and apply it to a column of Dowex 50W-X8 resin (H⁺ form).

-

Elute with water and collect the fractions containing the product.

-

Lyophilize the product-containing fractions to obtain the pure myo-inositol phosphate.

Data Presentation

Table 1: Physical Properties of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₆ | [3] |

| Molecular Weight | 340.41 g/mol | |

| CAS Number | 34711-26-7 | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 154-156 °C | [3] |

| Boiling Point | 540.3 ± 50.0 °C at 760 mmHg | |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water. | |

| Storage Temperature | -20°C |

Table 2: ¹H NMR Spectroscopic Data for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol (300 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.2-1.8 | m | 20H | Cyclohexylidene protons | [2] |

Signaling Pathways and Experimental Workflows

Inositol Phosphate Signaling Pathway

Inositol phosphates are key players in a multitude of cellular signaling cascades.[5] The synthesis of various inositol phosphate analogues, which can act as inhibitors or probes for enzymes in these pathways, is a critical area of research.[2]

References

Application Notes: The Strategic Use of 1,2-O-Cyclohexylidene-myo-inositol in Phosphoinositide Synthesis

Introduction

myo-Inositol and its phosphorylated derivatives, phosphoinositides (PIs), are fundamental components of eukaryotic cell membranes and central players in a vast array of cellular signaling pathways.[1][2] These molecules regulate critical processes ranging from cell growth and proliferation to apoptosis and intracellular calcium mobilization.[1][3] The intricate chemical synthesis of specific phosphoinositide isomers is crucial for developing molecular probes, enzyme inhibitors, and potential therapeutic agents that target these signaling networks.[1][4]

A significant challenge in PI synthesis lies in the selective functionalization of the six hydroxyl groups on the myo-inositol ring, which have similar reactivity.[2] This necessitates sophisticated protecting group strategies.[2][5] 1,2-O-Cyclohexylidene-myo-inositol, specifically its 1,2:5,6-di-O-cyclohexylidene derivative, is a pivotal intermediate in this field.[3][6] The two cyclohexylidene groups strategically protect four of the six hydroxyls, leaving the C-3 and C-4 hydroxyl groups available for regioselective modification.[1][3][6] This targeted protection provides a reliable and versatile platform for the stereocontrolled synthesis of complex, biologically active phosphoinositides like Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[6]

These application notes provide a comprehensive overview, including detailed experimental protocols and quantitative data, for the use of this compound in the synthesis of phosphoinositides, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The di-protected derivative, 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, is the common starting material for these syntheses. Its properties are well-characterized.

Table 1: Physicochemical Properties of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₆ | [6][7] |

| Molecular Weight | 340.41 g/mol | [6][7] |

| CAS Number | 34711-26-7 | [6][7] |

| Melting Point | 133 °C or 154-156 °C | [6][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in chloroform, DCM, ethyl acetate (B1210297); sparingly in methanol, ethanol (B145695); insoluble in water. | [7] |

| Storage Temperature | -20°C | [6] |

Table 2: Spectroscopic Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Spectroscopy | Data | Reference |

| ¹H NMR (in CDCl₃) | Signals for the protons of the cyclohexylidene acetal (B89532) groups typically appear in the range of δ 1.2–1.8 ppm. | [6] |

Experimental Protocols

The synthesis of specific phosphoinositides is a multi-step process beginning with the preparation and resolution of the protected inositol (B14025) starting material.

Protocol 1: Synthesis of Racemic (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol describes the acid-catalyzed diketalization of myo-inositol. The reaction typically yields a mixture of isomers, from which the desired 1,2:5,6-di-O-cyclohexylidene derivative must be separated.[3]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (B74910) or 1,1-Dimethoxycyclohexane

-

p-Toluenesulfonic acid (p-TSA) monohydrate or H₂SO₄-silica catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (B128534) or Sodium Bicarbonate (for quenching)

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate, Brine

Procedure:

-

To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).[7]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).[7]

-

Heat the reaction mixture to 95–100 °C with stirring under a nitrogen atmosphere for 4-6 hours.[6][7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[2][6][7]

-

Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of triethylamine or saturated aqueous sodium bicarbonate solution until gas evolution ceases.[2][7]

-

Filter the mixture if a solid catalyst was used.[2]

-

Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.[7]

-

Recrystallize the crude product from hot ethanol to yield pure 1,2:5,6-di-O-cyclohexylidene-myo-inositol as a white crystalline solid.[7]

Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

To synthesize biologically active, naturally occurring phosphoinositides, optically pure enantiomers of the starting material are required.[3][6] Enzymatic resolution is a highly effective method that uses the stereoselectivity of lipases to separate the racemic mixture.[6]

Materials:

-

(±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

-

Lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., Toluene or THF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the racemic starting material in an appropriate anhydrous organic solvent.[2][3]

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).[2][3]

-

Monitor the reaction until approximately 50% conversion is achieved to ensure high enantiomeric excess of both the unreacted alcohol and the acylated enantiomer. Progress can be monitored by TLC or chiral HPLC.[2][3][6]

-

Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.[2][3]

-

Concentrate the filtrate and separate the resulting mixture of the acylated enantiomer and the unreacted enantiomer using silica gel column chromatography.[2][3][6]

-

The acylated enantiomer can be deprotected (e.g., using K₂CO₃ in methanol) to yield the other optically pure diol enantiomer.[2][6]

Protocol 3: General Synthesis of a Phosphoinositide Precursor

The synthesis of phosphoinositides from the resolved, protected myo-inositol is a multi-step process involving selective protection, phosphorylation, and deprotection.[1]

A. Selective Protection (Mono-benzylation) This step is crucial for directing phosphorylation to specific positions on the inositol ring.[1]

-

Materials: Resolved 1,2:5,6-di-O-cyclohexylidene-myo-inositol, Sodium hydride (NaH), Benzyl (B1604629) bromide (BnBr), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the resolved inositol (1 equivalent) in anhydrous THF, add NaH (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[1]

-

Stir the suspension at 0 °C for 30 minutes.[1]

-

Add benzyl bromide (1.1 equivalents) dropwise at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C and extract the product with ethyl acetate.[1]

-

B. Phosphorylation The free hydroxyl group is phosphorylated using a phosphoramidite (B1245037) reagent, followed by oxidation.[1]

-

Materials: Mono-benzylated inositol derivative, 1H-tetrazole, Dibenzyl N,N-diisopropylphosphoramidite, meta-Chloroperoxybenzoic acid (m-CPBA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the mono-benzylated inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.[1]

-

Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise at room temperature and stir for 2-4 hours.[1]

-

Cool the mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise. Stir for 30 minutes at 0 °C, then 1 hour at room temperature.[1]

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and extract the product.[1]

-

C. Deprotection This final stage involves removing all protecting groups to yield the target myo-inositol phosphate.[1] This is typically a two-step process.

-

Materials: Fully protected myo-inositol phosphate, Palladium on carbon (Pd/C), Methanol, Acetic acid, Water.

-

Procedure:

-

Hydrogenolysis (Benzyl Group Removal): Dissolve the protected compound in methanol, add a catalytic amount of Pd/C, and stir under a hydrogen atmosphere for 12-24 hours. Filter through Celite to remove the catalyst.[1]

-

Acidic Hydrolysis (Cyclohexylidene Group Removal): Treat the product from the previous step with an aqueous acetic acid solution (e.g., 80% AcOH) and heat to remove the cyclohexylidene ketals.[1]

-

Purification: The final water-soluble product is often purified using ion-exchange chromatography.[1]

-

Role in Cellular Signaling

The end products derived from these synthetic pathways, such as Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), are central to cellular signaling.[6] PI(4,5)P₂ is a key membrane lipid that, upon stimulation, is hydrolyzed by Phospholipase C (PLC) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[4][6] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), initiating a cascade of downstream cellular responses.[4]

References

Application Notes and Protocols for the Regioselective Modification of 1,2-O-Cyclohexylidene-myo-inositol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective modification of 1,2-O-Cyclohexylidene-myo-inositol. This pivotal intermediate in the synthesis of complex inositol-containing molecules, such as phosphoinositides and their analogs, offers a versatile platform for the precise introduction of functional groups. The strategic protection of the 1- and 2-hydroxyl groups leaves the C-3, C-4, C-5, and C-6 hydroxyls available for regioselective manipulation, a critical step in the development of novel therapeutics and molecular probes for studying cellular signaling pathways.

Introduction to Regioselective Modifications